An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-OH: A Key Linker for Advanced Antibody-Drug Conjugates
An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-OH: A Key Linker for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-Val-Cit-PAB-OH is a sophisticated, cleavable linker molecule central to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker component is critical, ensuring the ADC remains stable in circulation while enabling the selective release of the payload within target cancer cells. This guide provides a comprehensive overview of the structure, properties, and applications of Azido-PEG4-Val-Cit-PAB-OH, complete with detailed experimental protocols and quantitative data to support researchers in the field of drug development.
Core Structure and Properties
Azido-PEG4-Val-Cit-PAB-OH is a multi-component system, with each part playing a crucial role in its function.[1][2]
-
Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It allows for the highly specific and efficient conjugation of the linker to an alkyne-modified antibody via either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility of the ADC.[4] This can help to prevent aggregation, which is a common challenge with ADCs carrying hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.[4]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. The Val-Cit linker is known for its relative stability in the bloodstream and its efficient cleavage within the lysosomal compartment.[6]
-
p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, active payload.[5]
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Hydroxyl Group (-OH): This terminal hydroxyl group provides the attachment point for the cytotoxic payload.
The logical relationship between the structural components and their functions is illustrated in the diagram below.
Caption: Structure-Function Relationship of Azido-PEG4-Val-Cit-PAB-OH.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₈N₈O₉ | --INVALID-LINK-- |
| Molecular Weight | 652.75 g/mol | --INVALID-LINK-- |
| CAS Number | 2055024-64-9 | --INVALID-LINK-- |
| Purity | Typically >95% | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |
| Storage | -20°C, protected from light and moisture | --INVALID-LINK-- |
Mechanism of Action in Antibody-Drug Conjugates
The mechanism of action for an ADC utilizing the Azido-PEG4-Val-Cit-PAB-OH linker is a multi-step process that leads to the targeted delivery and release of a cytotoxic payload.
-
Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component targets and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, eventually being trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active cytotoxic payload into the cytoplasm of the cancer cell.
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Cytotoxicity: The released payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.
The signaling pathway for payload release is depicted below.
Caption: ADC Payload Release Pathway.
Experimental Protocols
Synthesis of Azido-PEG4-Val-Cit-PAB-MMAE
This protocol describes the synthesis of the drug-linker conjugate, Azido-PEG4-Val-Cit-PAB-MMAE, from Azido-PEG4-Val-Cit-PAB-OH and the cytotoxic payload, monomethyl auristatin E (MMAE).
Materials:
-
Azido-PEG4-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
High-Performance Liquid Chromatography (HPLC) system for monitoring and purification
Procedure:
-
Dissolution: Dissolve Azido-PEG4-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[7]
-
Coupling: Add HOBt (1.0 equivalent) and pyridine to the solution.[7]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC until the starting materials are consumed.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain the desired Azido-PEG4-Val-Cit-PAB-MMAE.
-
Lyophilization: Lyophilize the purified product to obtain a solid.
Antibody Conjugation via SPAAC (Copper-Free Click Chemistry)
This protocol outlines the conjugation of the Azido-PEG4-Val-Cit-PAB-MMAE to an antibody that has been engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
DBCO-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-Val-Cit-PAB-MMAE
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Drug-Linker Preparation: Dissolve the Azido-PEG4-Val-Cit-PAB-MMAE in anhydrous DMSO to prepare a stock solution.
-
Conjugation Reaction: Add the dissolved drug-linker to the DBCO-modified antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect any light-sensitive components.
-
Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.
-
Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC to determine the DAR and aggregation levels.
The experimental workflow for SPAAC conjugation is illustrated below.
Caption: SPAAC Antibody Conjugation Workflow.
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the rate of payload release from the ADC in the presence of cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system for analysis
Procedure:
-
Enzyme Activation: Pre-activate the cathepsin B by incubating it in the Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range, and the ADC concentration is in the micromolar range.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to assess the potential for premature payload release.
Materials:
-
Purified ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS or ELISA-based methods for analysis
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in human plasma. Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.
-
Sample Analysis:
-
To measure intact ADC (DAR): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma stability.
Quantitative Data
While specific kinetic data for Azido-PEG4-Val-Cit-PAB-OH is not extensively published, the cleavage kinetics are expected to be similar to other Val-Cit-PAB linkers.
| Parameter | Value | Condition | Reference |
| Cathepsin B Cleavage Half-life (EVCit ADC) | 2.8 h | In vitro assay with human liver cathepsin B | --INVALID-LINK-- |
| Cathepsin B Cleavage Half-life (VCit ADC) | 4.6 h | In vitro assay with human liver cathepsin B | --INVALID-LINK-- |
| Specificity Constant (kcat/KM) for Cathepsin B | (3.68 ± 0.50) × 10⁴ M⁻¹s⁻¹ | For a ferrocene-labeled tetrapeptide substrate | --INVALID-LINK-- |
| Plasma Stability (Val-Cit Linker) | Generally stable in human plasma, less stable in mouse plasma due to carboxylesterase 1c activity. | In vitro and in vivo studies | --INVALID-LINK-- |
Conclusion
Azido-PEG4-Val-Cit-PAB-OH is a highly versatile and effective linker for the development of advanced antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for precise conjugation, a hydrophilic spacer for improved biophysical properties, a specific enzymatic cleavage site for targeted payload release, and a self-immolative spacer, provides a robust platform for creating ADCs with a wide therapeutic window. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of targeted cancer therapy.
References
- 1. Azido-PEG4-Val-Cit-PAB-OH, CAS 2055024-64-9 | AxisPharm [axispharm.com]
- 2. Azido-PEG4-Val-Cit-PAB-OH, ADC linker, 2055024-64-9 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
